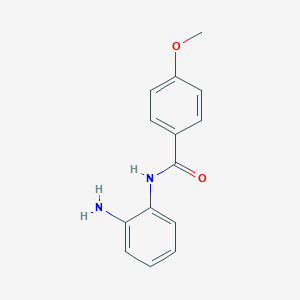

N-(2-aminophenyl)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

103517-57-3 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17) |

InChI Key |

BDYVCYUXCNZYRW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of N 2 Aminophenyl 4 Methoxybenzamide

Established Synthetic Pathways for N-(2-aminophenyl)-4-methoxybenzamide

Amide Coupling Strategies (e.g., TBTU-mediated approaches)

Amide bond formation through coupling agents is a cornerstone of organic synthesis. For this compound, this involves the reaction of 4-methoxybenzoic acid and o-phenylenediamine (B120857). Coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are frequently employed to facilitate this transformation. peptide.combachem.com

The general mechanism involves the activation of the carboxylic acid (4-methoxybenzoic acid) by the coupling agent. TBTU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), forms a highly reactive O-acylisourea intermediate. bachem.com This intermediate is then susceptible to nucleophilic attack by the amino group of o-phenylenediamine. The reaction proceeds to form the desired amide bond, yielding this compound.

A significant challenge in using N-protected chiral amino acids is the risk of racemization during the coupling process. nih.gov However, for the synthesis of this compound from achiral precursors, this is not a concern. The efficiency of TBTU and similar reagents lies in their ability to promote rapid coupling with minimal side reactions when appropriate conditions are maintained. peptide.com The choice of base is crucial; for instance, using pyridine (B92270) as a base has been shown to reduce racemization in sensitive substrates. nih.gov

Reductive Synthesis Routes from Nitro Precursors

An alternative and widely used strategy for synthesizing this compound involves the reduction of a nitro-substituted precursor, specifically N-(2-nitrophenyl)-4-methoxybenzamide. This method is often a two-step process.

First, 4-methoxybenzoyl chloride is reacted with 2-nitroaniline (B44862) to form N-(2-nitrophenyl)-4-methoxybenzamide. Subsequently, the nitro group of this intermediate is reduced to an amino group. Common reducing agents for this transformation include catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride dihydrate in ethanol (B145695), or Raney nickel. nih.govresearchgate.net For example, a suspension of 4-methoxy-2-nitro-benzamide in ethanol can be hydrogenated with Raney-Ni to produce 4-methoxy-2-amino-benzamide with a high yield of 95%.

This reductive approach is advantageous due to the often high yields and the commercial availability of the starting nitro compounds. The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule to ensure chemoselectivity.

Palladium-Catalyzed Aminocarbonylation Approaches

Palladium-catalyzed aminocarbonylation represents a powerful and versatile method for constructing amide bonds. beilstein-journals.org This one-step transformation can involve the coupling of an aryl halide, an amine, and carbon monoxide. nih.gov For the synthesis of this compound, this could theoretically involve the reaction of an appropriately substituted aryl halide, o-phenylenediamine, and a source of carbon monoxide, catalyzed by a palladium complex.

The catalytic cycle typically begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Subsequent coordination of carbon monoxide and the amine leads to the formation of the amide bond and regeneration of the Pd(0) catalyst. The choice of ligands, such as Xantphos, and the base, like cesium carbonate, are critical for the success of these reactions. beilstein-journals.orgnih.gov While this approach offers high efficiency and functional group tolerance, its application specifically for this compound is less commonly reported in detail compared to the other methods. nih.gov

Chemo- and Regioselectivity Considerations in Synthesis

In the synthesis of this compound, chemo- and regioselectivity are critical considerations, particularly when using o-phenylenediamine as a starting material.

Chemoselectivity: o-Phenylenediamine possesses two primary amino groups. In amide coupling reactions, the goal is to achieve mono-acylation. The formation of a di-acylated byproduct, where both amino groups react with 4-methoxybenzoyl chloride or the activated 4-methoxybenzoic acid, is a potential side reaction. Controlling the stoichiometry of the reactants, typically by using a slight excess of the diamine, can favor the formation of the desired mono-amide.

Regioselectivity: This is not a factor in the reaction between 4-methoxybenzoic acid and o-phenylenediamine as the two amino groups in o-phenylenediamine are equivalent. However, if a substituted phenylenediamine were used, the position of acylation would become a significant factor, influenced by the electronic and steric effects of the substituent.

In reductive routes starting from N-(2-nitrophenyl)-4-methoxybenzamide, chemoselectivity is paramount. The reduction must selectively target the nitro group without affecting the amide bond or the methoxy (B1213986) group. Catalytic hydrogenation is generally very effective for this selective transformation.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction times and costs.

| Parameter | Optimized Condition | Rationale |

| Solvent | Toluene was found to be a suitable medium for cyclotrimerization reactions. researchgate.net For amide coupling, solvents like anhydrous Tetrahydrofuran (THF) are often used. analis.com.my | The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reactants and intermediates. |

| Catalyst | For reductive synthesis, Raney-Ni has been shown to be effective. In amide coupling, EDC.HCl is a common choice. analis.com.my | The catalyst's activity and selectivity are crucial for the reaction's success. |

| Temperature | For some reactions, increasing the temperature to 80°C resulted in a 70% yield. researchgate.net For dinitration, a temperature between 0° and 25°C is preferred. google.com | Temperature control is critical to balance reaction rate with the prevention of side reactions and decomposition of reactants or products. |

| Stoichiometry | In amide coupling, a molar ratio of 1:1:1.5 (cinnamic acid:p-anisidine:EDC.HCl) was found to be optimal in a similar reaction. analis.com.my | Precise control over the molar ratios of reactants and reagents is key to maximizing conversion and minimizing byproducts. |

| Reaction Time | Optimization studies have shown that a reaction time of 150 minutes can lead to high yields in some amidation reactions. analis.com.my | The reaction time needs to be sufficient for completion but not so long as to promote side reactions or product degradation. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.govnih.gov Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net Reductive amination pathways, for example, can exhibit high atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, or supercritical CO2. jddhs.com The use of non-toxic, biodegradable catalysts like citric acid is also being explored for similar reactions. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. jddhs.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy requirements. rasayanjournal.co.in

Waste Prevention: Minimizing or eliminating the formation of waste products. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce waste and improve efficiency. nih.gov

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle of green chemistry. Palladium-catalyzed reactions and the use of recyclable catalysts are examples of this approach. rasayanjournal.co.in

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of N 2 Aminophenyl 4 Methoxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the definitive structural elucidation of N-(2-aminophenyl)-4-methoxybenzamide, providing detailed insights into its proton and carbon environments.

1H NMR Spectral Analysis and Proton Environment Mapping

The 1H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is characterized by a series of multiplets, indicative of the protons on the two substituted benzene (B151609) rings. The protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets, a result of ortho-coupling. Specifically, the protons ortho to the carbonyl group are expected to resonate further downfield due to the electron-withdrawing effect of the amide linkage. The protons on the 2-aminophenyl ring also give rise to a complex pattern of signals, influenced by both the amino and amide substituents.

A sharp singlet is observed for the methoxy (B1213986) (-OCH3) protons, typically resonating in the upfield region of the aromatic signals. The protons of the amide (N-H) and amino (-NH2) groups appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: 1H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 2H | Ar-H (ortho to C=O) |

| ~6.9-7.0 | d | 2H | Ar-H (ortho to -OCH3) |

| ~7.2-7.4 | m | 4H | Ar-H (2-aminophenyl) |

| ~8.5-9.0 | br s | 1H | N-H (amide) |

| ~4.5-5.5 | br s | 2H | N-H (amino) |

| ~3.8 | s | 3H | -OCH3 |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific spectrometer frequency used.

13C NMR Spectral Analysis and Carbon Skeletal Determination

The 13C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum displays distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons exhibit signals in the region of 110-160 ppm. The carbon attached to the methoxy group and the carbons ortho and para to the amino group are shielded and appear at higher fields, while the carbons ortho to the carbonyl group are deshielded. The methoxy carbon itself gives a sharp signal at approximately 55 ppm.

Table 2: 13C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (amide) |

| ~162 | C-OCH3 (aromatic) |

| ~145 | C-NH2 (aromatic) |

| ~130 | C (quaternary, benzamide (B126) ring) |

| ~128-132 | CH (aromatic) |

| ~122-127 | CH (aromatic) |

| ~115-120 | CH (aromatic) |

| ~114 | CH (aromatic) |

| ~55 | -OCH3 |

Note: Assignments are based on typical chemical shift ranges and substituent effects. Unambiguous assignment often requires 2D NMR techniques.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

To unambiguously assign proton and carbon signals and to elucidate the three-dimensional structure and conformation of this compound, advanced 2D NMR techniques are employed. nih.govharvard.eduresearchgate.netlibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks, helping to identify adjacent protons within the same spin system. For instance, it can confirm the coupling between ortho, meta, and para protons on the aromatic rings. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for assigning quaternary carbons and for piecing together the different fragments of the molecule. For example, correlations between the amide proton and the carbonyl carbon, as well as with carbons of the 2-aminophenyl ring, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. libretexts.org NOESY is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the two aromatic rings. For instance, NOE cross-peaks between protons on the 4-methoxyphenyl ring and protons on the 2-aminophenyl ring would provide evidence for a specific spatial arrangement. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule. nih.gov The IR spectrum is particularly useful for identifying characteristic functional groups. In this compound, the N-H stretching vibrations of the primary amine and the secondary amide appear as distinct bands in the region of 3200-3500 cm-1. The C=O stretching vibration of the amide group gives rise to a strong, sharp absorption band around 1640-1680 cm-1. The C-N stretching of the amide and amine groups, as well as the C-O stretching of the methoxy group, also produce characteristic bands in the fingerprint region (below 1500 cm-1). Aromatic C-H and C=C stretching vibrations are also observable.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Vibration Type | Functional Group |

| 3400-3500 | N-H stretch (asymmetric) | Primary Amine (-NH2) |

| 3300-3400 | N-H stretch (symmetric) | Primary Amine (-NH2) |

| ~3300 | N-H stretch | Secondary Amide (-CONH-) |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2950 | C-H stretch | Methoxy (-OCH3) |

| ~1650 | C=O stretch (Amide I) | Amide |

| 1580-1620 | N-H bend / C=C stretch | Amine / Aromatic |

| ~1530 | N-H bend (Amide II) | Amide |

| ~1250 | C-O stretch (asymmetric) | Aryl Ether |

| ~1030 | C-O stretch (symmetric) | Aryl Ether |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govmdpi.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In positive ion mode, ESI-MS typically yields the protonated molecule, [M+H]+, which for this compound would have a mass-to-charge ratio (m/z) of 243.28. The high-resolution mass spectrum can confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID), provide valuable structural information by revealing characteristic fragmentation pathways. researchgate.net Key fragmentation patterns for this compound would likely involve the cleavage of the amide bond. This could lead to the formation of a 4-methoxybenzoyl cation (m/z 135) and a 2-aminophenylaminyl radical, or a protonated 2-phenylenediamine fragment (m/z 109). Another possible fragmentation is the loss of the methoxy group as a methyl radical followed by the loss of carbon monoxide. The precise fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of elemental composition. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₄H₁₄N₂O₂. ncats.iocalpaclab.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Calculated Monoisotopic Mass (Da) | 242.1055 |

| Expected [M+H]⁺ (Da) | 243.1133 |

| Experimental [M+H]⁺ (Da) | Not Found |

| Mass Accuracy (ppm) | Not Applicable |

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This technique is fundamental for verifying the purity and empirical formula of a synthesized molecule. The theoretical elemental composition of this compound (C₁₄H₁₄N₂O₂) can be calculated from its molecular weight of 242.27 g/mol . ncats.iocalpaclab.com

A comparison between the calculated and experimentally determined percentages of each element serves to validate the stoichiometry of the compound. Although specific experimental results for this compound were not found in the surveyed literature, the theoretical values are provided below.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 69.41 | Not Found |

| Hydrogen (H) | 5.82 | Not Found |

| Nitrogen (N) | 11.56 | Not Found |

| Oxygen (O) | 13.21 | Not Found |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties in the solid state.

While a specific single-crystal X-ray structure for this compound has not been reported in the reviewed literature, analysis of closely related structures, such as other benzamide derivatives, can offer insights into the expected molecular geometry and packing. For instance, studies on similar aromatic amides often reveal the formation of hydrogen bonding networks, typically involving the amide N-H and C=O groups, which play a significant role in the crystal packing. The planarity of the phenyl rings and the amide linkage are also key structural features. It is anticipated that in the solid state, this compound would exhibit intermolecular hydrogen bonds between the aminophenyl N-H, the amide N-H, and the methoxy or carbonyl oxygen atoms, leading to the formation of a stable, three-dimensional supramolecular architecture.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study the interaction of chiral molecules with polarized light. These methods are essential for determining the stereochemistry of chiral compounds.

Based on its chemical structure, this compound is an achiral molecule as it does not possess any stereocenters and is not inherently chiral. ncats.io A thorough search of the scientific literature did not reveal any studies on chiral derivatives of this specific compound. Therefore, chiroptical spectroscopy is not directly applicable to the analysis of this compound itself, and no relevant data is available.

Chemical Reactivity and Derivatization Pathways of N 2 Aminophenyl 4 Methoxybenzamide

Reactivity of the Primary Amino Group

The primary amino group on the phenyl ring is a key site for a range of chemical reactions, including the formation of Schiff bases and imines, electrochemical oxidation, and acylation and alkylation reactions.

Formation of Schiff Bases and Imines

The primary amino group of N-(2-aminophenyl)-4-methoxybenzamide can readily react with aldehydes and ketones to form Schiff bases, also known as imines. nih.govnih.gov This condensation reaction typically involves the removal of a water molecule and is often catalyzed by an acid or a base. researchgate.net The formation of the C=N double bond in the resulting imine is a key transformation. researchgate.net

These reactions are significant as Schiff bases themselves are a class of compounds with a wide array of applications. nih.gov For instance, novel series of 4-(2-aminophenyl)morpholines have been synthesized and their Schiff bases have been formed and characterized. nih.govnih.gov The synthesis of new imine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives has also been reported, starting from the corresponding carbaldehyde and aromatic amines. nih.gov The general process involves stirring a solution of the aldehyde, an amine derivative, and a dehydrating agent like magnesium sulfate (B86663) in a suitable solvent, sometimes with the aid of microwave irradiation to drive the reaction. nih.gov

Table 1: Examples of Schiff Base/Imine Formation

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-aminophenazone | Various aldehydes | Schiff bases of 4-aminophenazone | researchgate.net |

| 4-(2-aminophenyl)morpholines | Various aldehydes | Schiff bases of 4-(2-aminophenyl)morpholines | nih.govnih.gov |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Aromatic amines | Imine-bearing imidazo[1,2-a]pyrimidine derivatives | nih.gov |

Electrochemical Oxidation Mechanisms and Quinonediimine Formation

The primary amino group of this compound can undergo electrochemical oxidation. This process involves the removal of electrons from the amino group, leading to the formation of reactive intermediates. One of the key products of this oxidation is a quinonediimine species. The specific mechanisms and the stability of the resulting quinonediimine can be influenced by the reaction conditions, such as the electrode material, solvent, and the presence of other reagents.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amino group makes it susceptible to acylation and alkylation reactions. Acylation involves the introduction of an acyl group (R-C=O) from an acylating agent like an acid chloride or anhydride (B1165640). This reaction results in the formation of a new amide bond.

Alkylation, the introduction of an alkyl group, can be more challenging to achieve under mild conditions. nih.gov However, methods have been developed for the N-alkylation of similar compounds. For instance, a solvent-free technique for the highly regioselective N-alkylation of benzotriazole (B28993) has been developed using potassium carbonate, silica, and a phase-transfer catalyst under microwave or thermal conditions. gsconlinepress.com Another approach involves the activation of amides with triflic anhydride (Tf2O) and 2-fluoropyridine (B1216828) to facilitate the migration of an alkyl group from the amide nitrogen. rsc.org While direct N-alkylation of 2-aminothiophenes has been difficult, a method utilizing 2-carbamoylamino and 2-acylamino-3-acylthiophenes with caesium carbonate and tetrabutylammonium (B224687) iodide in DMF has been successful. nih.gov In some cases, attempted N-alkylation of similar structures like 2-azidobenzamide can lead to rearrangements and the formation of heterocyclic products like benzotriazinones and quinazolinones. nih.gov

Reactivity of the Amide Linkage

The amide linkage in this compound is generally stable but can undergo hydrolysis under acidic or basic conditions to yield the constituent carboxylic acid (4-methoxybenzoic acid) and diamine (1,2-phenylenediamine). The reactivity of the amide bond can also be harnessed in rearrangement reactions. For example, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides can be used for the construction of amide bonds. nih.gov A novel strategy for amide synthesis involves the coupling of nitroalkanes and amines promoted by an iodonium (B1229267) source, which appears to reverse the typical polarity of the reacting species. nih.gov

Functionalization of Aromatic Rings (e.g., electrophilic aromatic substitution, metalation)

Both the 4-methoxyphenyl (B3050149) ring and the 2-aminophenyl ring can undergo electrophilic aromatic substitution. The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the amino and amide groups on the other ring also influence the position of substitution. The Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid is one such example of electrophilic aromatic substitution to form benzamides. nih.gov This reaction is proposed to proceed through a superelectrophilic intermediate. nih.gov

Cyclization Reactions and Heterocyclic Ring Formation (e.g., Benzotriazole formation)

The ortho-positioning of the amino group and the amide linkage in this compound makes it a prime candidate for cyclization reactions to form various heterocyclic systems.

One important cyclization is the formation of benzotriazoles. Benzotriazoles are synthesized by reacting o-phenylenediamines with nitrous acid. gsconlinepress.com The reaction proceeds through the formation of a monodiazonium intermediate which then undergoes spontaneous cyclization. gsconlinepress.com Benzotriazole derivatives are valuable in organic synthesis and medicinal chemistry. gsconlinepress.comijariie.com

Furthermore, N-(2-aminobenzoyl)benzotriazoles can be used as starting materials for the synthesis of other heterocyclic compounds like 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-acylamino-4(3H)quinazolinones under mild conditions. nih.gov The cyclization of related structures, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, can lead to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles through a base-assisted cyclization accompanied by oxidation. nih.gov Copper(II) chloride has also been used to mediate the cyclization of N-alkoxy-ortho-alkynylbenzamides to produce 3-(chloromethylene)isobenzofuran-1-ones. nih.gov

Exploration of Novel Derivatization Strategies for Structure-Activity Relationship Studies

The exploration of novel derivatization strategies for this compound is a key area of research aimed at understanding and optimizing its biological activity. By systematically modifying the chemical structure of the parent compound, researchers can identify key pharmacophoric features and develop analogs with improved potency, selectivity, and pharmacokinetic properties. These structure-activity relationship (SAR) studies are fundamental in the field of medicinal chemistry for the development of new therapeutic agents.

The core structure of this compound offers several points for chemical modification. These include the primary amino group on the phenylenediamine ring, the amide linkage, and the 4-methoxybenzoyl moiety. Derivatization efforts have primarily focused on creating libraries of analogs by introducing a variety of substituents at these positions to probe the chemical space and elucidate the structural requirements for biological activity.

One significant area of investigation has been the derivatization of the N-(2-aminophenyl)benzamide scaffold for the development of histone deacetylase (HDAC) inhibitors. nih.govlookchem.com HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is associated with various cancers. The N-(2-aminophenyl)benzamide core acts as a zinc-binding group, a critical feature for HDAC inhibition.

A notable strategy involves the synthesis of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides. nih.govlookchem.com In this approach, the derivatization occurs at the para-position of the benzoyl group, introducing a heteroarylaminomethyl side chain. This modification aims to interact with the surface of the enzyme and enhance binding affinity and selectivity.

The general synthetic route for these derivatives involves a reductive amination reaction between methyl 4-formylbenzoate (B8722198) and a suitable heteroarylamine to generate the key intermediate. This is followed by hydrolysis of the methyl ester and subsequent coupling with 1,2-phenylenediamine using a coupling agent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) to yield the final N-(2-aminophenyl)benzamide analogs. lookchem.com

Quantitative structure-activity relationship (QSAR) studies have also been performed on a series of N-(2-aminophenyl)-benzamide derivatives to understand the relationship between their physicochemical properties and their inhibitory activity against HDAC2. sphinxsai.com These computational studies help in predicting the activity of newly designed compounds and in optimizing the lead structures. The models generated from these studies highlight the importance of steric, electrostatic, and hydrogen-bonding interactions for potent HDAC inhibition. sphinxsai.com For instance, the presence of bulky groups and electronegative substituents on the aromatic ring, as well as hydrogen bond acceptors, were found to be favorable for increased activity. sphinxsai.com

The following tables summarize the findings from derivatization studies on the N-(2-aminophenyl)benzamide scaffold, highlighting the structural modifications and their impact on biological activity.

Table 1: Derivatization of the Benzoyl Moiety in N-(2-aminophenyl)benzamide Analogs and HDAC1 Inhibition lookchem.com

| Compound ID | Heteroaryl Group at 4-position | HDAC1 IC₅₀ (µM) |

| 8 | 5-Bromothiazol-2-yl | 0.18 |

| 9 | Thiazol-2-yl | 0.25 |

| 11 | 5-Chlorothiophen-2-yl | >10 |

| 12 | Pyridin-2-yl | 0.45 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008. lookchem.com

Table 2: Antiproliferative Activity of N-(2-aminophenyl)benzamide Analogs lookchem.com

| Compound ID | Heteroaryl Group at 4-position | HCT116 Cell Proliferation IC₅₀ (µM) |

| 8 | 5-Bromothiazol-2-yl | 0.5 |

| 9 | Thiazol-2-yl | 1.2 |

| 11 | 5-Chlorothiophen-2-yl | >50 |

| 12 | Pyridin-2-yl | 2.5 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008. lookchem.com

These studies collectively demonstrate that the this compound scaffold is a versatile template for the design of novel bioactive compounds. The derivatization strategies focusing on the benzoyl moiety have led to the identification of potent HDAC inhibitors with significant antiproliferative activity. The SAR data generated from these efforts provide valuable insights for the future design and optimization of this class of compounds for various therapeutic applications.

Coordination Chemistry and Metal Complexation of N 2 Aminophenyl 4 Methoxybenzamide Derivatives

Synthesis of Metal Complexes with Schiff Base Ligands Derived from N-(2-aminophenyl)-4-methoxybenzamide

The synthesis of metal complexes with Schiff base ligands derived from this compound typically involves a two-step process. First, the Schiff base ligand is prepared through the condensation reaction of this compound with a suitable aldehyde or ketone. This reaction is often carried out under reflux in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid.

Once the Schiff base ligand is isolated and purified, it is then reacted with a metal salt, usually a chloride or acetate (B1210297) salt of the desired transition metal, in a suitable solvent. The resulting mixture is often refluxed to facilitate the formation of the metal complex, which may precipitate out of the solution upon cooling or after partial removal of the solvent. The solid complex is then collected by filtration, washed, and dried.

Transition Metal Complexes (e.g., Pd(II), Pt(II), Hg(II), Zn(II), Ni(II), Cu(II), Mn(II), Co(II) complexes)

A variety of transition metal complexes have been synthesized using Schiff base ligands derived from this compound and its analogues. nih.govnih.gov The general approach involves reacting the Schiff base ligand with the corresponding metal chloride in an ethanolic solution and refluxing the mixture. nih.gov For instance, complexes of Co(II), Cu(II), and Ni(II) have been prepared by mixing the Schiff base ligand with the respective metal chlorides in a 2:1 ligand-to-metal molar ratio and refluxing in ethanol (B145695). nih.gov Similarly, complexes of other transition metals like Zn(II) can be synthesized. nih.gov The resulting solid complexes are then isolated and purified. The coordination of the metal ion to the Schiff base ligand typically occurs through the imine nitrogen and a deprotonated phenolic oxygen or other donor atoms present in the ligand structure. The stoichiometry of the resulting complexes can vary, with common ratios being 1:1 and 1:2 (metal:ligand). The geometry of the complexes is influenced by the nature of the metal ion and the ligand, leading to structures such as square planar, tetrahedral, or octahedral. nih.gov

Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, NMR)

The characterization of newly synthesized metal complexes is crucial to confirm their formation and to elucidate their structural features. A combination of spectroscopic techniques, including Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, is routinely employed for this purpose. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Key vibrational bands in the IR spectrum are monitored for shifts upon complexation. A significant observation is the shift in the C=N (imine) stretching frequency of the Schiff base ligand upon coordination to the metal center, which indicates the involvement of the imine nitrogen in bonding. Additionally, the appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions. The positions and intensities of these bands can provide insights into the geometry of the coordination sphere and the nature of the metal-ligand bonding. For example, the d-d transitions are often weak and can be used to determine the ligand field splitting energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the protons and carbons in the vicinity of the coordinating atoms in the ligand are expected to change. For instance, a downfield or upfield shift of the azomethine proton (-CH=N-) signal in the ¹H NMR spectrum provides strong evidence for the coordination of the imine nitrogen to the metal ion.

Structural Analysis of Metal Complexes (e.g., X-ray Diffraction, DFT-optimized geometries)

In cases where suitable single crystals for X-ray diffraction cannot be obtained, computational methods such as Density Functional Theory (DFT) are employed to predict and optimize the geometries of the metal complexes. DFT calculations can provide insights into the electronic structure, bond orders, and thermodynamic stability of different possible isomers, complementing the experimental data.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are of significant interest as they are directly related to the nature of the metal ion and its coordination environment. libretexts.orgnorthwestern.edu

Electronic Properties: The electronic properties are largely dictated by the d-electron configuration of the transition metal ion and the ligand field strength. northwestern.edu The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. libretexts.org The magnitude of this splitting determines whether a complex will be high-spin or low-spin, which in turn affects its magnetic properties and color. libretexts.orglumenlearning.com

Magnetic Properties: The magnetic behavior of these complexes is determined by the presence of unpaired electrons. libretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field. libretexts.org The magnetic susceptibility of a complex can be measured experimentally, and the effective magnetic moment can be calculated. This value provides information about the number of unpaired electrons, which helps in determining the oxidation state and the spin state of the metal ion in the complex. libretexts.org For example, a high-spin complex will have a larger number of unpaired electrons and thus a higher magnetic moment compared to a low-spin complex of the same metal ion. libretexts.org

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from Schiff base ligands are well-known for their catalytic activity in a variety of organic transformations. nih.gov The catalytic potential of complexes derived from this compound and related structures stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction.

Computational Chemistry and Theoretical Investigations of N 2 Aminophenyl 4 Methoxybenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular characteristics, from spectroscopic signatures to chemical reactivity. For N-(2-aminophenyl)-4-methoxybenzamide, DFT calculations provide a fundamental understanding of its behavior.

DFT calculations are instrumental in predicting the spectroscopic properties of molecules, which is crucial for their structural elucidation. d-nb.info By computing the nuclear shieldings, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov While the general accuracy for open-shell species might be lower than for closed-shell molecules, DFT-predicted paramagnetic shifts can significantly aid in the interpretation of experimental NMR spectra. nih.gov For complex organic molecules, a combination of DFT calculations with machine learning techniques or specialized functionals like WP04 can yield highly accurate predictions of NMR spectra, sometimes exceeding the accuracy of DFT alone. d-nb.infogithub.io This approach involves optimizing the molecular geometry, performing NMR single-point calculations, and often using a solvation model, like the SMD continuum solvation model with chloroform, to mimic experimental conditions. github.ionih.gov

Similarly, DFT can be used to calculate the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net Methods like B3LYP with basis sets such as 6-31G(d) are commonly employed to compute the harmonic vibrational frequencies. researchgate.net The calculated spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as the stretching and bending of its various functional groups. researchgate.netnih.gov For instance, the characteristic C-H stretching modes of the aromatic rings are expected in the 3000-3100 cm-1 region. researchgate.net

A hypothetical comparison of experimental versus DFT-predicted vibrational frequencies is presented below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) amine | ~3400 | ~3410 | Asymmetric stretch |

| ν(N-H) amine | ~3300 | ~3315 | Symmetric stretch |

| ν(N-H) amide | ~3250 | ~3260 | N-H stretch |

| ν(C=O) | ~1640 | ~1655 | Amide I band |

| ν(C-O-C) | ~1250 | ~1258 | Aryl-alkyl ether stretch |

Note: This table is illustrative, based on typical values for similar functional groups, and actual values would require specific experimental and computational analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (E_gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO might be distributed over the methoxybenzamide portion. nih.gov Analysis of the FMOs helps in predicting the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The following table outlines key quantum chemical descriptors derived from HOMO-LUMO energies.

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons |

This table presents the theoretical framework for interpreting HOMO-LUMO data.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. nih.gov These simulations, often performed using force fields like GROMOS96, can reveal the most stable conformations and the energy barriers between them. nih.gov By simulating the molecule in a solvent box (e.g., water), MD can also provide insights into how the molecule interacts with its environment and how its conformation changes in response to these interactions. nih.gov This is crucial for understanding its behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A 3D-QSAR study on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors has demonstrated the utility of this approach. nih.gov The study developed a pharmacophore model with features like aromatic rings, hydrogen bond donors, and acceptors. nih.gov The resulting QSAR model showed a high correlation coefficient (r² = 0.99) and predictive power (q² = 0.85), indicating its robustness. nih.gov

The model revealed that hydrophobic character is critical for HDAC inhibition, and adding hydrophobic substituents could enhance this activity. nih.gov Furthermore, hydrogen bond donating groups positively influence the inhibitory potency, whereas electron-withdrawing groups have a negative impact. nih.gov These findings provide clear guidelines for designing new, more potent derivatives of this compound for potential therapeutic applications.

| Descriptor | Influence on HDAC Inhibition | Implication for Derivative Design |

| Hydrophobicity | Positive | Incorporate hydrophobic groups |

| Hydrogen Bond Donors | Positive | Retain or add H-bond donor sites |

| Electron-Withdrawing Groups | Negative | Avoid adding strong electron-withdrawing groups |

This table is based on the findings from the QSAR study on aminophenyl benzamide derivatives. nih.gov

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the interaction between a small molecule (ligand) and a protein target. For this compound, which is structurally related to known HDAC inhibitors, molecular docking could be employed to predict its binding mode within the active site of various HDAC isoforms. nih.gov

Docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov For example, studies on similar compounds have shown hydrogen bond interactions with residues like CYS 241 and Val 315 in the binding site. nih.gov The results of docking, often expressed as a scoring function, can help in predicting the binding affinity and guide the design of more potent inhibitors. nih.govnih.gov These predictions can then be validated and refined using more computationally intensive methods like MD simulations. nih.gov

Theoretical Studies on Intramolecular Hydrogen Bonding and Solvent Effects

The structure and properties of this compound can be significantly influenced by intramolecular hydrogen bonding and the surrounding solvent. An intramolecular hydrogen bond could form between the amine hydrogen and the carbonyl oxygen, or the amide hydrogen and the amine nitrogen, which would affect the molecule's conformation and stability. researchgate.net

Theoretical studies using DFT can quantify the strength of such hydrogen bonds. researchgate.net Furthermore, the effect of different solvents on the molecule's stability and reactivity can be investigated using computational models like the Polarizable Continuum Model (PCM). github.ioresearchgate.net Studies have shown that increasing the polarity of the solvent can enhance the stability of similar molecules. researchgate.net Understanding these effects is crucial, as the biological environment is aqueous, and solvent interactions play a vital role in molecular recognition and binding. rsc.org

Advanced Applications in Chemical Biology and Medicinal Chemistry Research

Investigations as Enzyme Inhibitors

N-(2-aminophenyl)-4-methoxybenzamide and its derivatives have been extensively studied for their ability to inhibit various enzymes implicated in disease pathogenesis. These investigations have unveiled the compound's potential to selectively target key enzymes, offering a pathway for the development of novel therapeutic strategies.

Histone Deacetylase (HDAC) Inhibition and Selectivity Profiling

The N-(2-aminophenyl)-benzamide core is a recognized zinc-binding group, crucial for the inhibition of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govlookchem.com Aberrant HDAC activity is linked to the development of various cancers, making HDAC inhibitors a promising class of anticancer agents. lookchem.com

Derivatives of this compound have been synthesized and evaluated as inhibitors of Class I HDAC enzymes. nih.gov For instance, a molecule derived from the HDAC inhibitor CI-994, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), demonstrated a class I selective inhibitory pattern. nih.gov It exhibited IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov This indicates a notable selectivity for HDAC1, with a 2.74-fold greater potency against HDAC1 compared to HDAC2 and a 2.69-fold selectivity versus HDAC3. nih.gov

Novel N-(2-aminophenyl)-benzamide derivatives have also been identified as nanomolar inhibitors of HDAC1 and HDAC2. nih.gov The exploration of different chemical groups attached to the core structure has been a key strategy in developing potent and selective HDAC inhibitors. lookchem.comresearchgate.net

Table 1: HDAC Inhibition Profile of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)

| Enzyme | IC50 (nM) |

|---|---|

| HDAC1 | 95.2 |

| HDAC2 | 260.7 |

| HDAC3 | 255.7 |

Data sourced from nih.gov

Dual Inhibition of EphA2 and HDAC Pathways

Recent research has explored the potential of designing dual inhibitors that can simultaneously target multiple pathological pathways. One such approach involves the dual inhibition of the Ephrin type-A receptor 2 (EphA2) and HDACs. A series of 1-(2-aminophenyl)-3-arylurea derivatives, structurally related to this compound, were synthesized and found to exhibit inhibitory activity against both EphA2 and HDACs. jst.go.jp This dual-action approach is considered a promising strategy in cancer therapy, as HDAC inhibitors can synergize with other agents, including receptor tyrosine kinase (RTK) inhibitors like those targeting EphA2. jst.go.jp

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and is a well-established target for cancer chemotherapy. mdpi.comwikipedia.org The inhibition of DHFR disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells. wikipedia.orgmdpi.com While direct studies on this compound as a DHFR inhibitor are limited in the provided results, the broader class of benzamides has been investigated for this purpose. For example, certain benzamide (B126) trimethoprim (B1683648) derivatives have shown activity against human DHFR, with IC50 values ranging from 4.72 to 20.17 µM. mdpi.com This suggests the potential for designing this compound derivatives that could also target DHFR.

Research in Antiproliferative and Anticancer Mechanisms

The ability of this compound derivatives to inhibit key enzymes translates into significant antiproliferative activity against a range of cancer cell lines.

In Vitro Antiproliferative Activity against Various Cancer Cell Lines

Numerous studies have demonstrated the in vitro antiproliferative effects of this compound and its analogues against a diverse panel of human cancer cell lines.

The derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed potent antiproliferative activity against A2780 (ovarian cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.66 µM and 1.73 µM, respectively. nih.gov This was significantly more potent than the established HDAC inhibitor SAHA in these cell lines. nih.gov

Novel benzamides based on the N-(2-aminophenyl)-benzamide scaffold have demonstrated micromolar antiproliferative activity against A549 (lung cancer) and SF268 (glioblastoma) cancer cell lines. nih.gov Furthermore, derivatives of 1-(2-aminophenyl)-3-arylurea exhibited potential antiproliferative effects against HCT116 (colon cancer), K562 (chronic myelogenous leukemia), and MCF7 (breast cancer) cell lines. jst.go.jp Some of these compounds showed higher potency than the reference drugs Dasatinib and MS275 in specific cell lines. jst.go.jp The antiproliferative activity of these compounds is often linked to their ability to induce histone hyperacetylation and upregulate the expression of tumor suppressor genes like p21WAF1/Cip1. lookchem.com

Table 2: In Vitro Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 | Ovarian Cancer | 2.66 |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 | Liver Cancer | 1.73 |

Data sourced from nih.gov

Investigation of Selective Antitumor Activity

There is no specific information available in the search results regarding the selective antitumor activity of this compound against particular cancer cell lines. While related compounds in the N-(2-aminophenyl)benzamide class have been investigated as antitumor agents, data focusing solely on the 4-methoxy derivative is not present in the provided sources. nih.govresearchgate.netlookchem.comnih.gov

DNA Damage Induction and Interaction Studies

Specific studies detailing the induction of DNA damage or direct interactions with DNA by this compound are not available in the provided search results. Research on closely related analogues, such as 4-amino-N-(2'-aminophenyl)benzamide, has shown DNA cross-linking activity. nih.gov However, these findings cannot be directly attributed to this compound.

Mechanism of Action Studies in Cancer Biology

While the broader class of N-(2-aminophenyl)benzamides has been explored for its role as histone deacetylase (HDAC) inhibitors, specific mechanistic studies for this compound in cancer biology have not been detailed in the available search results. researchgate.netnih.govnih.gov The general mechanism for related compounds involves HDAC inhibition, which leads to histone hyperacetylation, upregulation of tumor suppressor genes like p21, and subsequent cell cycle arrest and apoptosis. lookchem.comnih.govnih.gov Without direct studies, it remains unconfirmed if this compound shares this precise mechanism.

Exploration in Antimicrobial and Antiparasitic Therapeutics

The therapeutic potential of this compound extends into the realm of infectious diseases, with specific research investigating its role in modulating the host's innate immune system.

Induction of Endogenous Antimicrobial Peptides (AMPs)

This compound has been identified as a potent inducer of endogenous antimicrobial peptides (AMPs), which are crucial components of the innate immune system. nih.gov Research has demonstrated its activity in a human monocytic cell line (MN8CampLuc) engineered with a reporter for the AMP cathelicidin (B612621) (CAMP). In this cell line, this compound, at a concentration of 100 µM, was tested for its ability to induce CAMP gene expression, both alone and in combination with 1,25-dihydroxy Vitamin D3. nih.gov The study highlights its potential for host-directed therapy, a strategy aimed at boosting the host's own defense mechanisms to combat infections. nih.gov

Table 1: Activity of this compound in CAMP Reporter Cell Line

| Compound/Combination | Concentration | Reporter Gene Induction |

|---|---|---|

| This compound | 100 µM | Tested |

| This compound + 1,25-dihydroxy Vitamin D3 | 100 µM + 100 nM | Tested |

Data sourced from a study on inducers of endogenous antimicrobial peptides. nih.gov

Antimalarial Activity against Plasmodium falciparum Strains

There is no information available within the search results that documents the testing or activity of this compound against strains of Plasmodium falciparum. semanticscholar.orgnih.govbeilstein-journals.orgmalariaworld.org

Trypanocidal Activity against Trypanosoma brucei

No studies were found in the search results that evaluate the trypanocidal activity of this compound against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govmdpi.comnih.gov

Antifungal and Antibacterial Spectrum Evaluation

While specific comprehensive studies detailing the antifungal and antibacterial spectrum of this compound are not extensively available in the public domain, the broader class of benzamide derivatives has demonstrated a wide range of antimicrobial activities. Research into related structures suggests that the core benzamide scaffold can be a crucial pharmacophore for developing new antimicrobial agents. The evaluation of this compound would typically involve screening against a panel of clinically relevant fungal and bacterial strains.

Table 1: Representative Microbial Strains for Antimicrobial Spectrum Evaluation

| Category | Microorganism | Significance |

| Gram-positive Bacteria | Staphylococcus aureus | Causes skin infections, pneumonia, and other serious infections. |

| Streptococcus pneumoniae | A leading cause of pneumonia, meningitis, and sepsis. | |

| Gram-negative Bacteria | Escherichia coli | Can cause urinary tract infections, and gastrointestinal illness. |

| Pseudomonas aeruginosa | An opportunistic pathogen causing infections in immunocompromised individuals. | |

| Fungi | Candida albicans | A common cause of opportunistic fungal infections. |

| Aspergillus fumigatus | Can cause invasive aspergillosis in immunocompromised patients. |

The methodology for such an evaluation would involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify the compound's potency.

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of this compound is an area of significant research interest, given the role of oxidative stress in numerous diseases.

Electrochemical studies are pivotal in understanding the antioxidant mechanism of a compound by investigating its oxidation process. The electrochemical oxidation of amine derivatives, a key feature of this compound, has been extensively studied. mdpi.com The presence of an easily oxidizable amine group suggests that this compound could act as an antioxidant by donating an electron. mdpi.com

The general mechanism for the electrochemical oxidation of aromatic amines involves the initial formation of a radical cation through a one-electron transfer. researchgate.net This radical cation can then undergo further reactions, such as deprotonation or dimerization. researchgate.net In the case of this compound, the presence of both an aniline-like amino group and an amide linkage provides multiple potential sites for oxidation. The methoxy (B1213986) group on the benzoyl ring also influences the electron density and, consequently, the oxidation potential. The electrochemical behavior can be complex, potentially involving multiple steps and the formation of various intermediates. researchgate.net

Standard in vitro assays are employed to quantify the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. nih.gov The reduction of the deep violet DPPH radical to a pale yellow hydrazine (B178648) is monitored spectrophotometrically. A lower IC50 value, the concentration required to scavenge 50% of the DPPH radicals, indicates higher antioxidant activity. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The formation of a blue-colored ferrous-tripyridyltriazine complex is measured, with a higher absorbance indicating greater reducing power and antioxidant capacity. nih.govnih.gov

Table 2: Representative Data from In Vitro Antioxidant Assays

| Assay | Parameter | Significance |

| DPPH | IC50 (µg/mL) | Lower value indicates stronger radical scavenging activity. nih.gov |

| FRAP | FRAP value (mM Fe²⁺/g) | Higher value indicates greater reducing power. nih.gov |

Studies on structurally related phenolic acids have shown that the presence of methoxy groups can enhance antioxidant activity. nih.govresearchgate.net

The antioxidant activity of this compound is intrinsically linked to its molecular structure.

The Role of the Aminophenyl Group: The primary amino group on the phenyl ring is a key contributor to the antioxidant activity. Aniline derivatives are known to be effective electron donors.

The Influence of the Methoxy Group: The methoxy group (-OCH₃) at the para-position of the benzoyl ring is an electron-donating group. nih.govresearchgate.net This increases the electron density on the aromatic ring, potentially making the compound more susceptible to oxidation and enhancing its ability to donate a hydrogen atom or an electron to a free radical. nih.govresearchgate.net

Research on other phenolic compounds has demonstrated that the position and number of hydroxyl and methoxy groups significantly impact antioxidant potential. nih.govresearchgate.net

Supramolecular Chemistry and Molecular Recognition Studies

The ability of this compound to participate in non-covalent interactions makes it a valuable tool in supramolecular chemistry and for mimicking biological recognition events.

Hydrogen bonding is a critical force in molecular recognition and biological systems. This compound possesses multiple sites capable of acting as hydrogen bond donors and acceptors.

Hydrogen Bond Donors: The amine (-NH₂) and amide (-NH-) groups can donate hydrogen atoms.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide, the oxygen of the methoxy group (-OCH₃), and the nitrogen of the amine group can accept hydrogen bonds.

This capacity for multiple hydrogen bonding interactions allows the molecule to form well-defined structures in solution and to mimic the binding of ligands to proteins. For instance, the amide linkage is a common motif in peptides and proteins, and its hydrogen bonding patterns are fundamental to secondary structures like alpha-helices and beta-sheets. By studying how this compound interacts with itself and with other molecules in solution, researchers can gain insights into the more complex interactions that govern protein folding and ligand binding. nih.gov Molecular docking and dynamics simulations can be used to predict and analyze these hydrogen bonding interactions in the context of protein-ligand complexes. nih.gov

Design of Molecular Torsion Balances for Interaction Quantification

The rational design of molecules to probe and quantify weak noncovalent interactions is a significant challenge in chemical biology and medicinal chemistry. One sophisticated approach to this challenge is the use of molecular torsion balances. These are conformationally flexible molecules designed to exist in a dynamic equilibrium between two or more distinct folded and unfolded states. The balance of these states, which can be experimentally measured, provides a direct readout of the energetic contributions of specific intramolecular interactions. While the compound This compound possesses structural motifs that could, in principle, be incorporated into such a system, a review of the scientific literature reveals no specific instances of its use as a molecular torsion balance for the quantification of noncovalent interactions.

The fundamental principle of a molecular torsion balance lies in the strategic placement of interacting functional groups on a scaffold that allows for a measurable conformational change. This change, typically monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, reflects the energetic preference for the folded state, which is stabilized by the noncovalent interaction , versus the unfolded state where this interaction is absent. The free energy difference (ΔG) between these two states can then be calculated from their population ratio.

Hypothetically, the this compound framework could be envisioned as a component of a torsion balance. The ortho-amino group on one phenyl ring and the amide linkage provide potential hydrogen bond donors and acceptors. The methoxy group on the second phenyl ring can act as a hydrogen bond acceptor and also participate in aromatic interactions. The rotational freedom around the amide bond and the aryl-carbonyl bond would be the torsional elements of such a balance.

For instance, one could hypothesize a design where the molecule folds to bring the 2-amino group into proximity with the carbonyl oxygen of the amide, forming an intramolecular hydrogen bond. The strength of this hydrogen bond could be modulated by substituents on either aromatic ring, and the resulting change in the folded/unfolded equilibrium would provide a quantitative measure of these substituent effects.

However, it is crucial to reiterate that while the structural features of this compound make it an interesting candidate for such studies, there is currently no published research detailing its application as a molecular torsion balance. The field has instead utilized other molecular scaffolds for these quantitative studies. Therefore, any discussion of its role in this specific advanced application remains purely speculative.

Future Directions and Emerging Research Avenues

Development of Next-Generation N-(2-aminophenyl)-4-methoxybenzamide Derivatives

One promising avenue of research involves the synthesis of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides. nih.gov These derivatives have shown potential as inhibitors of histone deacetylase 1 (HDAC1), an enzyme implicated in cancer development. nih.gov Studies have demonstrated that some of these compounds can induce the over-acetylation of histones, leading to the increased expression of the p21(WAF1/Cip1) tumor suppressor protein and the inhibition of cancer cell growth. nih.govresearchgate.net Certain derivatives have also exhibited in vivo activity in human tumor xenograft models. nih.govresearchgate.net

Another area of exploration focuses on creating 2-methoxybenzamide (B150088) derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, which plays a crucial role in the development of various cancers. nih.gov By targeting the Smoothened (Smo) receptor, a key component of this pathway, these novel compounds have demonstrated potent Hh pathway inhibition, with some reaching nanomolar efficacy. nih.gov

The development of these next-generation derivatives often involves established chemical synthesis routes. A common method for creating the benzamide (B126) core is through the amidation of a substituted benzoyl chloride with an appropriate amine. For instance, 4-methoxybenzoic acid can be converted to its acyl chloride using thionyl chloride, which is then reacted with an amine to form the desired benzamide. Another approach involves the hydrogenation of a nitro-substituted precursor, such as 4-methoxy-2-nitro-benzamide, using a catalyst like Raney-Ni to yield the corresponding amino-benzamide.

Multimodal Pharmacological Profiling

A comprehensive understanding of how this compound and its derivatives interact with various biological targets is crucial for identifying their full therapeutic potential and potential side effects. Multimodal pharmacological profiling involves testing these compounds against a wide range of receptors, enzymes, and ion channels.

Recent studies on related phenylglycinamide derivatives have highlighted the importance of this approach. These studies revealed that certain compounds possess a multimodal mechanism of action, demonstrating not only potent antiseizure and antinociceptive (pain-relieving) effects but also interacting with multiple targets. nih.gov For example, a lead compound, (R)-32, was found to act as a TRPV1 antagonist while also inhibiting calcium and sodium currents. nih.gov This multi-target activity can contribute to a broader therapeutic window and potentially address complex disease states.

The profiling of these compounds often involves a battery of in vitro binding and functional assays to determine their affinity and activity at various molecular targets. nih.gov This detailed characterization provides a comprehensive picture of their pharmacological effects and helps to elucidate the underlying mechanisms of action.

Advanced Drug Delivery Systems for Benzamide Scaffolds

To maximize the therapeutic benefit of benzamide-based compounds, researchers are exploring advanced drug delivery systems. These systems aim to improve the solubility, stability, and targeted delivery of the drugs, thereby enhancing their efficacy and minimizing potential side effects. arxiv.orgfastercapital.com

Scaffolds, which are porous structures, are a key component of many advanced drug delivery systems. nih.govresearchgate.net They can be fabricated from a variety of biocompatible and biodegradable materials, including natural polymers like collagen and chitosan, and synthetic polymers such as polycaprolactone (B3415563) (PCL) and poly lactic-co-glycolic acid (PLGA). nih.gov These scaffolds can be designed to release drugs in a controlled and sustained manner, which is particularly important for chronic conditions. fastercapital.comresearchgate.net

Nanotechnology offers further opportunities for targeted drug delivery. fastercapital.com Nanoparticles, such as liposomes and polymer-based nanoparticles, can encapsulate drug molecules and be engineered to specifically target diseased cells or tissues. fastercapital.comnih.gov This targeted approach can significantly increase the concentration of the drug at the site of action while reducing its exposure to healthy tissues.

The development of "smart" drug delivery systems that respond to specific physiological cues, such as changes in pH or temperature, is another exciting area of research. fastercapital.com These systems can be designed to release their drug payload only when they reach the target site, further enhancing the precision of the therapy. fastercapital.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and development. nih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. arxiv.orgnih.gov

In the context of benzamide research, AI and ML can be used for:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity and physicochemical properties of new benzamide derivatives before they are synthesized. acs.org This allows researchers to prioritize the most promising candidates for further investigation, saving time and resources. acs.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel benzamide-based drugs with improved efficacy and safety profiles.

Synthesis Planning: AI-powered tools can assist chemists in designing the most efficient and cost-effective synthetic routes for producing benzamide compounds. nih.gov

Data Analysis: ML algorithms can analyze complex biological data from high-throughput screening and pharmacological profiling studies to identify novel drug targets and biomarkers. acs.org

The integration of AI and ML into the drug discovery pipeline holds immense promise for accelerating the development of next-generation benzamide therapeutics. nih.gov

Exploration of New Therapeutic Applications for the Chemical Compound

While initial research on this compound and its derivatives has focused on their potential as anticancer agents, their unique pharmacological properties suggest that they may be effective in treating a wider range of diseases.

For example, the demonstrated activity of some derivatives as HDAC inhibitors suggests potential applications in other diseases where HDACs are implicated, such as neurodegenerative disorders and inflammatory diseases. nih.govresearchgate.net

Furthermore, the discovery of multimodal compounds with effects on ion channels and pain receptors opens up possibilities for their use in treating neurological conditions like epilepsy and chronic pain. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-aminophenyl)-4-methoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carbonylation reactions using transition-metal catalysts (e.g., cobalt) under mild conditions. For example, visible light-promoted cobalt-catalyzed aminocarbonylation of aryl halides has been employed to produce derivatives like N-(tert-butyl)-4-methoxybenzamide, achieving high yields . Optimization involves adjusting solvent systems (e.g., DMF or THF), temperature (25–60°C), and catalyst loading (0.5–5 mol%). Purification via silica column chromatography is common, though decomposition risks may necessitate alternative methods like trimethylsilane reduction .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and amide bond formation (δ 8.0–8.5 ppm for NH) .

- HRMS (ESI) : Validate molecular weight (e.g., [M+Na]+ at m/z 271.1169 for N-(2,4-diazidobutan-2-yl)-4-methoxybenzamide) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What storage conditions are critical for maintaining compound stability?

- Methodological Answer : Store at –20°C in anhydrous, light-protected containers. Stability studies show degradation under acidic conditions (pH <5.2), particularly for derivatives like N-(6-aminohexyl)-4-methoxybenzamide in bioconjugates. Avoid prolonged exposure to moisture or oxidizing agents .

Advanced Research Questions

Q. How does this compound (MS-275) function as an HDAC inhibitor in neurological models, and what experimental designs are suitable for validating its antidepressant effects?

- Methodological Answer : MS-275 inhibits histone deacetylase 2 (HDAC2), increasing histone H3 acetylation in brain regions like the nucleus accumbens. In chronic social defeat stress models:

- In Vivo Administration : Intracranial infusion (0.5–2 mg/kg) directly into the nucleus accumbens to bypass systemic metabolism .

- Behavioral Assays : Pair with forced swim tests or sucrose preference assays. Compare outcomes to fluoxetine-treated controls .

- Transcriptomic Analysis : Use microarrays to identify stress-regulated genes (e.g., Bdnf, Fosb) normalized by MS-275, ensuring RNA-seq validation .

Q. What computational approaches are effective in predicting the binding affinity of this compound to HDAC isoforms?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using HDAC2 crystal structures (PDB: 3MAX). Key steps:

- Ligand Preparation : Optimize 3D geometry with Gaussian09 at the B3LYP/6-31G* level.

- Binding Site Analysis : Focus on Zn²⁺-binding pockets and hydrophobic interactions (e.g., Phe-155, His-146).

- Validation : Compare results with experimental IC₅₀ values from enzymatic assays (e.g., HDAC2 IC₅₀ = 0.3 μM) .

Q. How can researchers assess the stability of this compound in bioconjugates under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate conjugates (e.g., oligonucleotide-P-N-bonded derivatives) in acetate buffers (pH 4.5–7.4) at 37°C. Monitor degradation via gel electrophoresis or LC-MS. At pH 4.5, >50% cleavage may occur within 24 hours .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., Tₐ = 180–200°C) .

Data Contradiction Analysis

Q. How should discrepancies in HDAC isoform selectivity data for MS-275 be addressed?

- Critical Analysis : While MS-275 is reported as HDAC1/2/3-selective in vitro (IC₅₀ <1 μM), in vivo studies show broader epigenetic effects. Resolve contradictions by:

- Isoform-Specific Knockouts : Use siRNA or CRISPR-Cas9 in cell lines to isolate HDAC2-specific effects.

- Pharmacokinetic Profiling : Measure brain-to-plasma ratios to confirm target engagement .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.